Lipophilicity (XlogP) Comparison: 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid vs. 3,5-Dinitrobenzoic Acid
The target compound exhibits a computed XlogP of 0.9 , whereas 3,5-dinitrobenzoic acid (CAS 99-34-3) has reported logP values ranging from 1.14 (shake-flask) to 2.25 (computed) . The reduction of 0.24–1.35 log units indicates that introduction of the morpholine ring substantially increases hydrophilicity despite the presence of two nitro groups. This shift moves the compound closer to the optimal lipophilicity range for oral bioavailability (logP 1–3) and CNS exclusion (logP < 2), potentially altering pharmacokinetic and target-engagement profiles relative to the parent acid.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XlogP = 0.9 |
| Comparator Or Baseline | 3,5-Dinitrobenzoic acid: logP = 1.14 (shake-flask) to 2.25 (computed) |
| Quantified Difference | ΔlogP = –0.24 to –1.35 (target is more hydrophilic) |
| Conditions | Computed XlogP (target) vs. experimental shake-flask and computed logP (comparator) |
Why This Matters
Differences in logP exceeding 0.5 units are generally considered significant for predicting differential membrane permeability, protein binding, and in vivo distribution, and this compound's logP crosses the threshold where CNS penetration becomes less likely.
